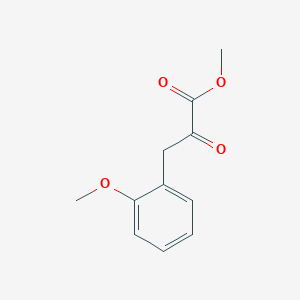
tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate is a chemical compound with the molecular formula C13H22O4 and a molecular weight of 242.31 g/mol . This compound is primarily used in research and development settings and is known for its unique structural properties.
Preparation Methods
The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacokinetics, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate can be compared to similar compounds such as:
tert-Butyl 4-tetrahydro-2H-pyran-4-yl-1-piperazinecarboxylate: This compound has a similar tetrahydropyran moiety but differs in its overall structure and applications.
tert-Butyl 4-chloro-1-piperidinecarboxylate: Another related compound with distinct chemical properties and uses.
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 1-(4-hydroxyoxan-4-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H22O4/c1-11(2,3)17-10(14)12(4-5-12)13(15)6-8-16-9-7-13/h15H,4-9H2,1-3H3 |
InChI Key |
VGFPYQFADPUQRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C2(CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)

![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)
